2-(2-CHLORO-4-FLUOROPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE
Overview
Description
2-(2-Chloro-4-fluorophenoxy)-1-[4-(2-furylmethyl)piperazino]-1-ethanone is a complex organic compound that features a combination of halogenated phenoxy and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-fluorophenoxy)-1-[4-(2-furylmethyl)piperazino]-1-ethanone typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-4-fluorophenol with an appropriate alkylating agent to form the phenoxy intermediate.
Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative by reacting piperazine with 2-furylmethyl chloride.
Coupling Reaction: The final step is the coupling of the phenoxy intermediate with the piperazine derivative under suitable conditions, often involving a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenoxy)-1-[4-(2-furylmethyl)piperazino]-1-ethanone can undergo various types of chemical reactions:
Oxidation: The furyl group can be oxidized to form corresponding furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Furanones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2-Chloro-4-fluorophenoxy)-1-[4-(2-furylmethyl)piperazino]-1-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-fluorophenoxy)-1-[4-(2-furylmethyl)piperazino]-1-ethanone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are sensitive to its structural features.
Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to downstream effects that are of therapeutic interest.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-4-fluorophenoxy)acetic acid
- 2-(2-Chloro-4-fluorophenoxy)ethanol
- 2-(2-Chloro-4-fluorophenoxy)acetyl chloride
Uniqueness
2-(2-Chloro-4-fluorophenoxy)-1-[4-(2-furylmethyl)piperazino]-1-ethanone is unique due to the presence of both the furylmethyl and piperazino groups, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3/c18-15-10-13(19)3-4-16(15)24-12-17(22)21-7-5-20(6-8-21)11-14-2-1-9-23-14/h1-4,9-10H,5-8,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNLQSRTKJDXLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)COC3=C(C=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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